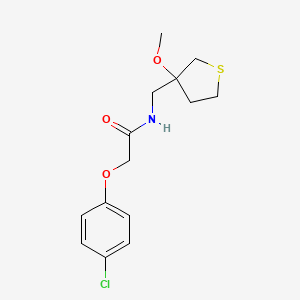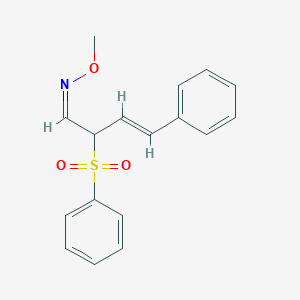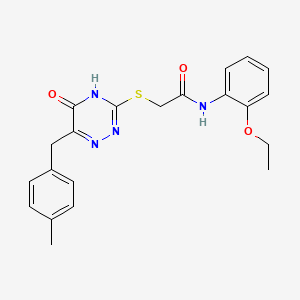
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine, also known as CMDS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent.
Mechanism Of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been shown to have several biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and improving cognitive function. 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine in lab experiments is its potential use as a therapeutic agent in various diseases. 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine is also relatively easy to synthesize and can be purified using column chromatography. However, one limitation is that the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine, including further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models of various diseases. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine could be tested in combination with other therapeutic agents to determine if it has synergistic effects. Finally, more studies could be done to determine the safety and toxicity of 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine in humans.
Synthesis Methods
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine can be synthesized using a multi-step process involving the reaction of 3-chloro-4-methylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride, followed by the reaction with piperazine. The resulting compound is then purified using column chromatography.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c1-12-3-4-14(10-15(12)19)22-5-7-23(8-6-22)26(24,25)18-11-17(21)16(20)9-13(18)2/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDUTIKBOBIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2607807.png)

![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)


![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)
